![molecular formula C27H51BBr6O9 B14478910 tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate CAS No. 68555-83-9](/img/structure/B14478910.png)
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is a complex organoboron compound It is characterized by the presence of brominated alkyl groups and borate ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate typically involves the reaction of boric acid or borate esters with brominated alcohols. The reaction conditions often require the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid to facilitate esterification. The process may involve heating under reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would be essential to ensure product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate can undergo various chemical reactions, including:
Oxidation: The brominated alkyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove bromine atoms, potentially forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s brominated groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: There is potential for its use in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: Its flame-retardant properties make it a candidate for use in materials that require enhanced fire resistance.
Mécanisme D'action
The mechanism by which tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate exerts its effects involves the interaction of its brominated alkyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The borate ester functionality may also play a role in stabilizing these intermediates and facilitating their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications.
Tris(2,3-dibromopropyl) isocyanurate: Used in similar contexts, particularly in materials science and industry.
Uniqueness
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is unique due to its specific combination of brominated alkyl groups and borate ester functionalities
Propriétés
Numéro CAS |
68555-83-9 |
|---|---|
Formule moléculaire |
C27H51BBr6O9 |
Poids moléculaire |
1009.9 g/mol |
Nom IUPAC |
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate |
InChI |
InChI=1S/C27H51BBr6O9/c1-4-25(13-35,16-38-10-22(32)7-29)19-41-28(42-20-26(5-2,14-36)17-39-11-23(33)8-30)43-21-27(6-3,15-37)18-40-12-24(34)9-31/h22-24,35-37H,4-21H2,1-3H3 |
Clé InChI |
ZRTVLFVQRKJFCJ-UHFFFAOYSA-N |
SMILES canonique |
B(OCC(CC)(CO)COCC(CBr)Br)(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


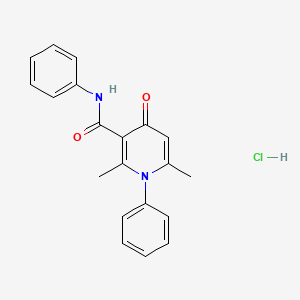
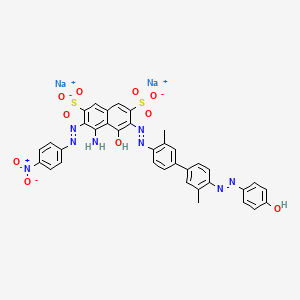
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)

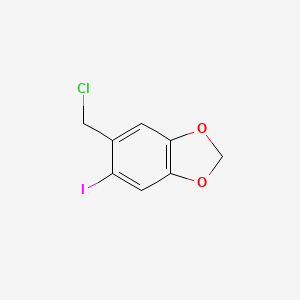
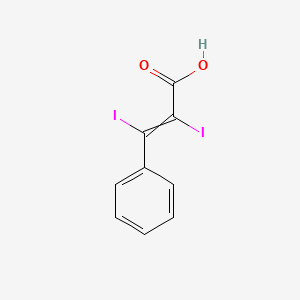

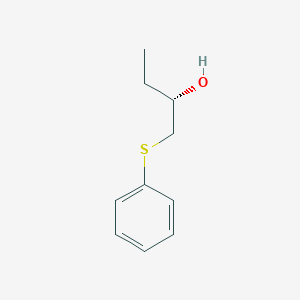
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
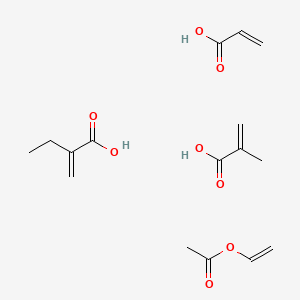
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
